![molecular formula C10H9BrN2O2 B6601906 methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate CAS No. 2092719-12-3](/img/structure/B6601906.png)
methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate
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Overview
Description
Methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate is a heterocyclic compound that features a brominated pyrrolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate typically involves the bromination of a pyrrolopyridine precursor followed by esterification. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The esterification step can be achieved using methanol and a suitable acid catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The pyrrolopyridine core can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while reduction with sodium borohydride would yield a reduced pyrrolopyridine .
Scientific Research Applications
Methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural similarity to bioactive molecules.
Mechanism of Action
The mechanism of action of methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate is not fully understood. it is believed to interact with specific molecular targets in biological systems, potentially inhibiting or modulating the activity of enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-(piperazin-1-yl)benzoate
Uniqueness
Methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate is unique due to its specific brominated pyrrolopyridine structure, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
IUPAC Name |
methyl 2-(5-bromopyrrolo[2,3-b]pyridin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-15-9(14)6-13-3-2-7-4-8(11)5-12-10(7)13/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQOWGBLXKVKIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CC2=CC(=CN=C21)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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